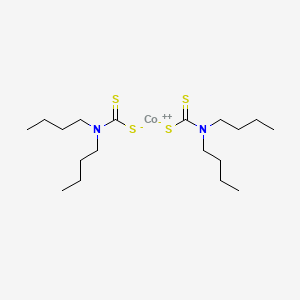
Bis(dibutyldithiocarbamato-S,S')cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dibutyldithiocarbamato-S,S’)cobalt is a coordination compound with the chemical formula C18H36CoN2S4 It is known for its distinctive structure, where cobalt is coordinated with two dibutyldithiocarbamate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(dibutyldithiocarbamato-S,S’)cobalt typically involves the reaction of cobalt salts with dibutyldithiocarbamate ligands. One common method is to react cobalt(II) chloride with sodium dibutyldithiocarbamate in an aqueous solution. The reaction is usually carried out at room temperature, and the product is precipitated out of the solution, filtered, and purified.
Industrial Production Methods
While specific industrial production methods for bis(dibutyldithiocarbamato-S,S’)cobalt are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(dibutyldithiocarbamato-S,S’)cobalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of cobalt(III) complexes.
Reduction: It can also be reduced, although this is less common.
Substitution: Ligand substitution reactions can occur, where the dibutyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands in excess and appropriate solvents.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(I) complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Bis(dibutyldithiocarbamato-S,S’)cobalt has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of materials with specific properties, such as semiconductors and magnetic materials.
Mecanismo De Acción
The mechanism by which bis(dibutyldithiocarbamato-S,S’)cobalt exerts its effects depends on the specific application. In catalytic processes, the cobalt center plays a crucial role in facilitating the reaction. The dibutyldithiocarbamate ligands can stabilize the cobalt center and influence its reactivity. The molecular targets and pathways involved vary depending on the specific reaction or application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(dibutyldithiocarbamato-S,S’)copper
- Bis(dibutyldithiocarbamato-S,S’)nickel
- Bis(dibutyldithiocarbamato-S,S’)zinc
Comparison
Bis(dibutyldithiocarbamato-S,S’)cobalt is unique due to the specific properties imparted by the cobalt center. Compared to its copper, nickel, and zinc analogs, the cobalt compound may exhibit different reactivity and stability. These differences can be attributed to the varying electronic configurations and coordination chemistry of the metal centers.
Propiedades
Número CAS |
14591-57-2 |
|---|---|
Fórmula molecular |
C18H36CoN2S4 |
Peso molecular |
467.7 g/mol |
Nombre IUPAC |
cobalt(2+);N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/2C9H19NS2.Co/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
BDCVQFMEJUHADG-UHFFFAOYSA-L |
SMILES canónico |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


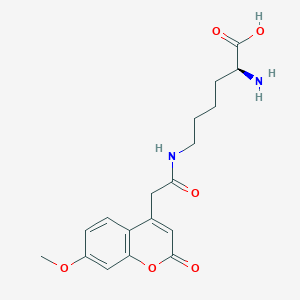
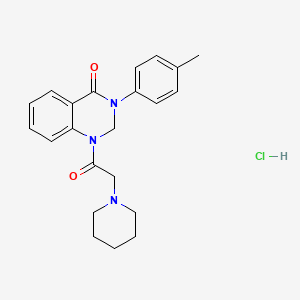
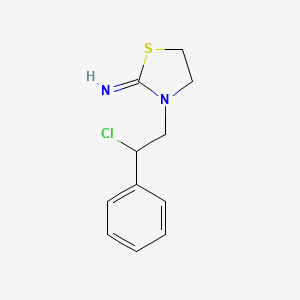

![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)

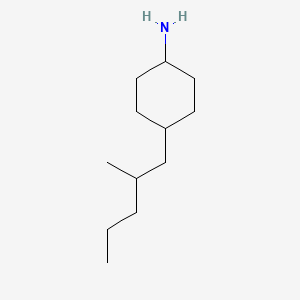
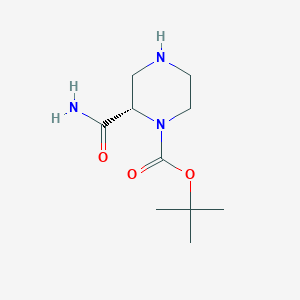
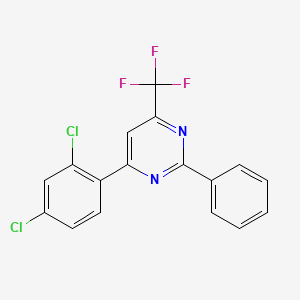

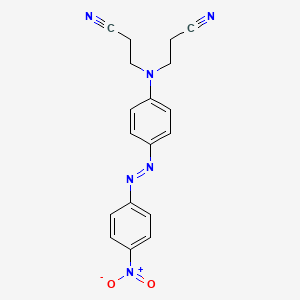

![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
